molecular formula C8H5F5N2O B8797820 2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide

2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide

Cat. No.: B8797820
M. Wt: 240.13 g/mol
InChI Key: VYYGIBIHKAKDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide is an organic compound with the molecular formula C8H5F5N2O and a molecular weight of 240.13 g/mol

Properties

Molecular Formula

C8H5F5N2O

Molecular Weight

240.13 g/mol

IUPAC Name

2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide

InChI

InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15)

InChI Key

VYYGIBIHKAKDQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide can be synthesized through a reaction involving benzoic acid chloride and difluoromethyl ketone oxime . The reaction typically requires specific conditions, such as the presence of a base and an appropriate solvent, to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions typically require controlled temperatures and solvents such as ethanol or dimethyl ether .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzenecarboximidamides.

Scientific Research Applications

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules and study new reactions and pathways.

    Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and mechanisms.

    Medicine: Research on fluorinated compounds like this one contributes to the development of new pharmaceuticals with improved efficacy and stability.

    Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as fluorinated polyimides for electronics and fluorous polymers for solvent and transport applications.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl group play a crucial role in its reactivity and binding affinity. These interactions can influence various biochemical processes, including enzyme activity and molecular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-difluoro-6-trifluoromethylbenzamidoxime
  • 2,3-difluoro-6-trifluoromethylbenzenecarboximidamide

Uniqueness

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide stands out due to its specific substitution pattern and the presence of both hydroxyl and trifluoromethyl groups. This combination of functional groups imparts unique chemical properties, making it distinct from other similar compounds .

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